molecular formula C18H24N2O6 B11945822 Ethyl 6-butoxy-3-hydroxy-7-(2-methoxyethoxy)quinoxaline-2-carboxylate

Ethyl 6-butoxy-3-hydroxy-7-(2-methoxyethoxy)quinoxaline-2-carboxylate

Cat. No.: B11945822
M. Wt: 364.4 g/mol
InChI Key: HSENSLVXBOCCMM-UHFFFAOYSA-N
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Description

Ethyl 6-butoxy-3-hydroxy-7-(2-methoxyethoxy)quinoxaline-2-carboxylate is a complex organic compound with the molecular formula C18H24N2O6 and a molecular weight of 364.39 g/mol . This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-butoxy-3-hydroxy-7-(2-methoxyethoxy)quinoxaline-2-carboxylate typically involves multi-step organic reactions. The starting materials often include quinoxaline derivatives, which undergo various chemical transformations such as alkylation, esterification, and hydroxylation to yield the final product . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-butoxy-3-hydroxy-7-(2-methoxyethoxy)quinoxaline-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or alcohols . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield quinoxaline ketones, while nucleophilic substitution of the ester group can produce various quinoxaline derivatives .

Comparison with Similar Compounds

Ethyl 6-butoxy-3-hydroxy-7-(2-methoxyethoxy)quinoxaline-2-carboxylate can be compared with other quinoxaline derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activities .

Properties

Molecular Formula

C18H24N2O6

Molecular Weight

364.4 g/mol

IUPAC Name

ethyl 6-butoxy-7-(2-methoxyethoxy)-3-oxo-4H-quinoxaline-2-carboxylate

InChI

InChI=1S/C18H24N2O6/c1-4-6-7-25-14-11-13-12(10-15(14)26-9-8-23-3)19-16(17(21)20-13)18(22)24-5-2/h10-11H,4-9H2,1-3H3,(H,20,21)

InChI Key

HSENSLVXBOCCMM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C2C(=C1)NC(=O)C(=N2)C(=O)OCC)OCCOC

Origin of Product

United States

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